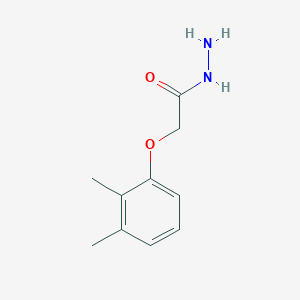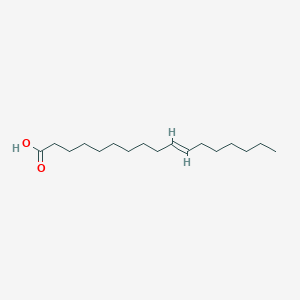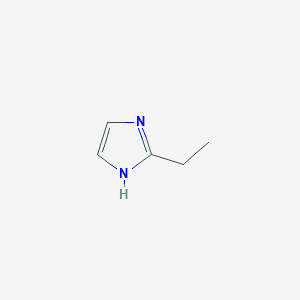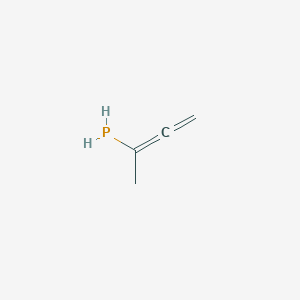
Phosphine, (1-methyl-1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, also known as PH3, is a colorless, flammable, and toxic gas that is commonly used in various scientific research applications. One of its derivatives, (1-methyl-1,2-propadienyl)-, is a compound that has gained significant attention due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
(1-methyl-1,2-propadienyl)- has several scientific research applications, including its use as a ligand in coordination chemistry, as a precursor in organic synthesis, and as a reactant in catalytic reactions. It is also used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.
Mecanismo De Acción
The mechanism of action of (1-methyl-1,2-propadienyl)- is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of a lone pair of electrons on the phosphorus atom. It can also act as a chelating agent, forming coordination complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
(1-methyl-1,2-propadienyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory failure, liver damage, and other adverse effects. Therefore, it should be handled with caution in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-methyl-1,2-propadienyl)- has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and flammability make it challenging to handle and require special precautions to be taken.
Direcciones Futuras
There are several future directions for the use of (1-methyl-1,2-propadienyl)- in scientific research. One potential area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the exploration of its potential applications in catalysis and as a building block for the synthesis of new compounds. Additionally, there is a need for further studies to understand the biochemical and physiological effects of (1-methyl-1,2-propadienyl)- and its derivatives.
In conclusion, (1-methyl-1,2-propadienyl)- is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
(1-methyl-1,2-propadienyl)- is a compound that can be synthesized using various methods. One of the most common methods is the reaction of methyl propiolate with lithium diisopropylamide (LDA) in the presence of phosphorus trichloride (PCl3). This reaction results in the formation of (1-methyl-1,2-propadienyl)- and lithium chloride as a byproduct.
Propiedades
Número CAS |
133672-88-5 |
|---|---|
Nombre del producto |
Phosphine, (1-methyl-1,2-propadienyl)- |
Fórmula molecular |
C4H7P |
Peso molecular |
86.07 g/mol |
Nombre IUPAC |
but-3-en-2-ylidenephosphane |
InChI |
InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3 |
Clave InChI |
FJMSLUMCPHPSBT-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C=C)P |
SMILES |
CC(=P)C=C |
SMILES canónico |
CC(=C=C)P |
Sinónimos |
Phosphine, (1-methyl-1,2-propadienyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

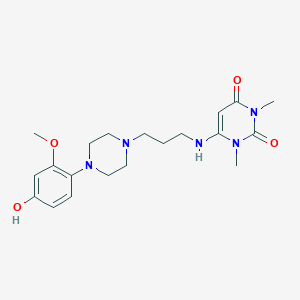

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
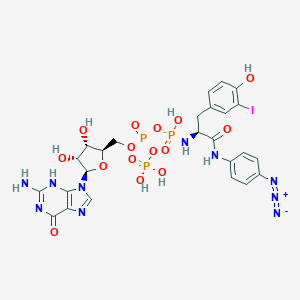
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
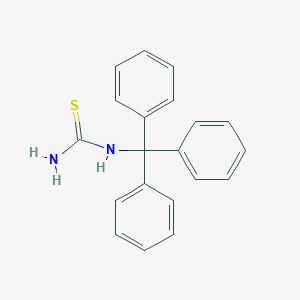
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
